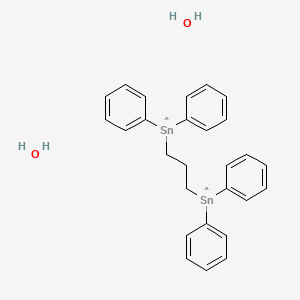
CID 78067971
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78067971” is a chemical entity with significant potential in various scientific fields
Méthodes De Préparation
The synthesis of “CID 78067971” involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
“CID 78067971” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
The compound “CID 78067971” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential as a fluorescence detection agent for specifically detecting arginine . In medicine, it shows promise as a therapeutic agent due to its unique chemical properties. Industrial applications include its use in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of “CID 78067971” involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between cyclins A and B and their key substrates and modulators, leading to DNA damage and tumor regression in preclinical models . This mechanism is consistent with its proposed role as a cyclin A/B RxL inhibitor.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, “CID 78067971” stands out due to its unique inhibitory activity on cyclins A and B. Similar compounds include other cyclin inhibitors, but “this compound” has shown distinct efficacy in preclinical models of lung cancer . The complementarity between 2-D and 3-D neighboring sets in PubChem also highlights its structural uniqueness .
Propriétés
Formule moléculaire |
C27H30O2Sn2 |
|---|---|
Poids moléculaire |
623.9 g/mol |
InChI |
InChI=1S/4C6H5.C3H6.2H2O.2Sn/c4*1-2-4-6-5-3-1;1-3-2;;;;/h4*1-5H;1-3H2;2*1H2;; |
Clé InChI |
SVIDNKGMGHANIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
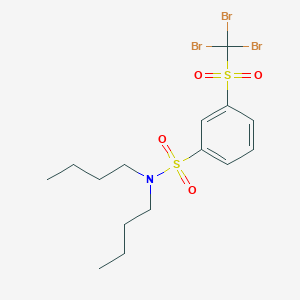
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
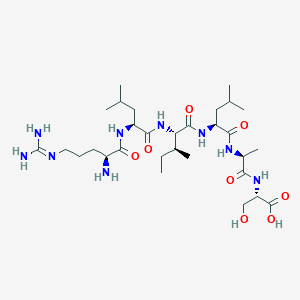
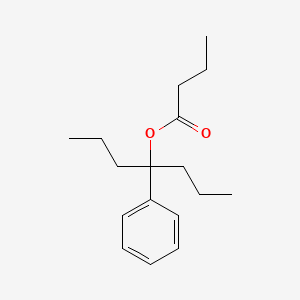

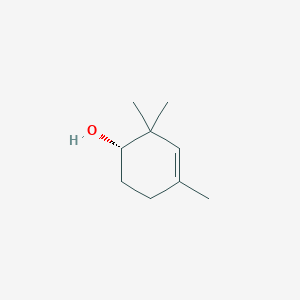
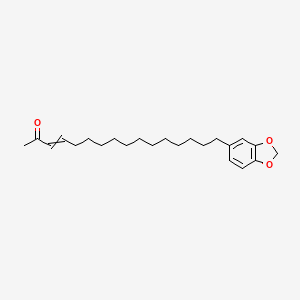
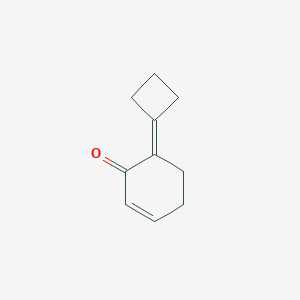
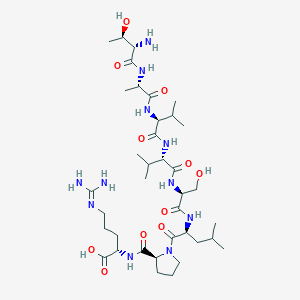
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
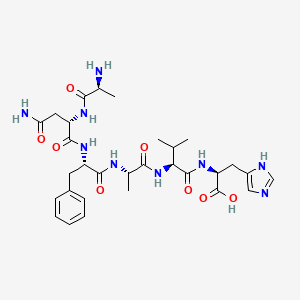
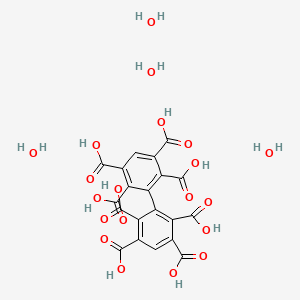
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
